molecular formula C6H10Cl2N2 B1360197 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride CAS No. 71215-95-7

1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride

Cat. No.: B1360197
CAS No.: 71215-95-7
M. Wt: 181.06 g/mol
InChI Key: ANZFVGZRGNLSBV-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride is a chemical compound with the molecular formula C6H10Cl2N2. It is a halogenated heterocyclic compound that belongs to the imidazole family. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Scientific Research Applications

1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

It’s structurally similar to mechlorethamine , a nitrogen mustard alkylating agent . Alkylating agents like mechlorethamine primarily target DNA, where they bind to the N7 nitrogen on the DNA base guanine .

Mode of Action

As an alkylating agent, 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride is likely to interact with its targets (DNA) by forming covalent bonds. This results in DNA crosslinking, which prevents DNA from being separated for synthesis or transcription . The compound may also induce mispairing of the nucleotides leading to mutations .

Biochemical Pathways

Alkylating agents like mechlorethamine can cause dna damage, which triggers a series of responses in the cell, including dna repair mechanisms and apoptosis if the damage is irreparable .

Pharmacokinetics

Mechlorethamine, a similar compound, has a biological half-life of less than 1 minute and 50% of it is excreted through the kidneys .

Result of Action

The dna damage caused by alkylating agents can lead to cell death if the damage is too severe to be repaired . This property is often exploited in cancer treatment, where the aim is to kill rapidly dividing cancer cells.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the hydrolytic degradation of similar compounds . Moreover, the compound’s action can be influenced by its concentration in the environment, as higher concentrations can cause more severe effects .

Biochemical Analysis

Biochemical Properties

2-Methyl-1-(2-chloroethyl)imidazole, hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain halogenated heterocycles, which are important in various biochemical pathways . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can influence the activity of enzymes and proteins, thereby affecting biochemical pathways and cellular functions.

Cellular Effects

The effects of 2-Methyl-1-(2-chloroethyl)imidazole, hydrochloride on cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of certain genes involved in metabolic pathways . Additionally, 2-Methyl-1-(2-chloroethyl)imidazole, hydrochloride can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of 2-Methyl-1-(2-chloroethyl)imidazole, hydrochloride involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain enzymes involved in metabolic pathways . Additionally, 2-Methyl-1-(2-chloroethyl)imidazole, hydrochloride can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions contribute to the overall biochemical and cellular effects of the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-1-(2-chloroethyl)imidazole, hydrochloride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Methyl-1-(2-chloroethyl)imidazole, hydrochloride is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function and metabolic processes.

Dosage Effects in Animal Models

The effects of 2-Methyl-1-(2-chloroethyl)imidazole, hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of 2-Methyl-1-(2-chloroethyl)imidazole, hydrochloride have been associated with toxic effects and adverse reactions in animal models . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

2-Methyl-1-(2-chloroethyl)imidazole, hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For instance, this compound has been shown to affect the activity of enzymes involved in the metabolism of halogenated heterocycles . These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of 2-Methyl-1-(2-chloroethyl)imidazole, hydrochloride within cells and tissues are important factors that determine its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, 2-Methyl-1-(2-chloroethyl)imidazole, hydrochloride can localize to specific cellular compartments, where it exerts its biochemical effects . The distribution of the compound within tissues can also influence its overall activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 2-Methyl-1-(2-chloroethyl)imidazole, hydrochloride is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 2-Methyl-1-(2-chloroethyl)imidazole, hydrochloride may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride typically involves the reaction of 2-methylimidazole with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction can lead to the formation of different imidazole derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.

    Oxidation: Reagents such as hydrogen peroxide and potassium permanganate are used.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products Formed

    Substitution: Products include azido, cyano, and thiol derivatives.

    Oxidation: Products include various oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives are formed.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride
  • 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride
  • 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-chloroethyl)-2-methylimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2.ClH/c1-6-8-3-5-9(6)4-2-7;/h3,5H,2,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZFVGZRGNLSBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0072304
Record name 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, monohydrochloride
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Molecular Weight

181.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71215-95-7
Record name 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, hydrochloride (1:1)
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Record name 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, hydrochloride (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, hydrochloride (1:1)
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Record name 1H-Imidazole, 1-(2-chloroethyl)-2-methyl-, monohydrochloride
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Record name 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride
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